1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4O and its molecular weight is 422.96. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to 1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopentanecarboxamide includes the synthesis and structural analysis of various heterocyclic compounds. For instance, the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones demonstrates the flexibility of pyrazole derivatives in forming crystalline structures, which could be fundamental in the development of new materials and pharmaceuticals (Quiroga et al., 1999).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives have been synthesized for their potential antimicrobial and anticancer activities. Among these, some compounds have shown higher anticancer activity than doxorubicin, a reference drug, highlighting the therapeutic potential of pyrazole-based compounds in treating various cancers (Hafez et al., 2016). Additionally, these compounds have been evaluated for in vitro antimicrobial activity, offering insights into their potential as novel antimicrobial agents.
Molecular Docking and In Vitro Screening
The development of novel pyridine and fused pyridine derivatives for molecular docking and in vitro screening against specific targets reveals the potential of pyrazole derivatives in drug discovery. Molecular docking studies of these compounds towards GlcN-6-P synthase, accompanied by antimicrobial and antioxidant activity assays, indicate their utility in designing molecules with targeted biological activities (Flefel et al., 2018).
Synthesis of Pyrazolopyrimidines as Anticancer Agents
The synthesis of novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation as anticancer and anti-5-lipoxygenase agents highlight the importance of structural diversity in pyrazole derivatives for developing new therapeutic agents. These studies provide a basis for the structure-activity relationship (SAR) analysis, aiding in the design of more potent compounds for cancer treatment (Rahmouni et al., 2016).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O/c1-17-21(18(2)29(28-17)22-7-3-6-15-26-22)12-16-27-23(30)24(13-4-5-14-24)19-8-10-20(25)11-9-19/h3,6-11,15H,4-5,12-14,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKATHCBXRPDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.